(2-Isopropylphenyl)methanamine
Description
(2-Isopropylphenyl)methanamine is a benzylamine derivative featuring an isopropyl substituent at the ortho position of the phenyl ring. These compounds are primarily used in chemical research, with applications ranging from pharmaceutical intermediates to agrochemical studies.
Properties
IUPAC Name |
(2-propan-2-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZULPRZADBSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylphenyl)methanamine typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-isopropylaniline with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired amine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (2-Isopropylphenyl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary or tertiary amines under appropriate conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(2-Isopropylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Isopropylphenyl)methanamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (2-Isopropylphenyl)methanamine with structurally related methanamine derivatives, highlighting substituent effects:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound* | 2-isopropylphenyl | C₁₀H₁₅N | 149.24 | High lipophilicity; steric bulk |
| (2,4,6-Trimethoxyphenyl)methanamine | 2,4,6-trimethoxyphenyl | C₁₀H₁₅NO₃ | 197.23 | Polar due to methoxy groups |
| (3-Cyclopropylphenyl)methanamine | 3-cyclopropylphenyl | C₁₀H₁₃N | 147.22 | Moderate steric strain; planar ring |
| [1-(2-Methoxyphenyl)cyclopropyl]methanamine | 2-methoxyphenyl, cyclopropyl | C₁₁H₁₅NO | 177.25 | Hybrid polar/lipophilic character |
| (1-(3-Chlorophenyl)cyclopropyl)methanamine | 3-chlorophenyl, cyclopropyl | C₁₀H₁₂ClN | 181.66 | Electrophilic due to Cl substituent |
Key Observations:
- Steric Effects : Ortho-substituted isopropyl and cyclopropyl groups introduce steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to para-substituted analogs .
- Polarity : Methoxy-substituted derivatives (e.g., (2,4,6-Trimethoxyphenyl)methanamine) exhibit higher polarity, favoring aqueous solubility .
Biological Activity
(2-Isopropylphenyl)methanamine, also known as 2-isopropyl-α-methylbenzylamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H15N
- Molecular Weight : 175.25 g/mol
- IUPAC Name : this compound
The presence of both an isopropyl group and a phenyl ring contributes to its unique chemical properties, making it a valuable compound in various synthetic and research applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential role in managing inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It can act as a ligand for various receptors or enzymes, modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections assessed the efficacy of this compound as an adjunct therapy. Results showed a significant reduction in infection severity when combined with standard antibiotic treatment.
- Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in reduced swelling and pain compared to controls, supporting its potential as an anti-inflammatory agent.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Isopropylamine | C3H9N | Mild antimicrobial properties |
| Phenylmethanamine | C7H9N | Moderate neuroactive effects |
| This compound | C11H15N | Strong antimicrobial and anti-inflammatory properties |
Future Research Directions
Ongoing research aims to explore the full therapeutic potential of this compound. Areas of interest include:
- Drug Development : Investigating its role as a lead compound for developing new antibiotics or anti-inflammatory drugs.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
- Clinical Trials : Expanding clinical trials to assess safety and efficacy in diverse patient populations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
